molecular formula C18H16F2N2O3 B2847846 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide CAS No. 921810-98-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide

Cat. No.: B2847846
CAS No.: 921810-98-2
M. Wt: 346.334
InChI Key: MHZAQCIBJTVOMH-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide is a structurally complex benzamide derivative. Its core consists of a benzo[b][1,4]oxazepine ring system substituted with 3,3-dimethyl and 4-oxo groups. The 8-position of this heterocyclic scaffold is linked to a 3,4-difluorobenzamide moiety.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-18(2)9-25-15-8-11(4-6-14(15)22-17(18)24)21-16(23)10-3-5-12(19)13(20)7-10/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZAQCIBJTVOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Target Compound : The benzooxazepine core replaces the urea or sulfonamide linkers seen in diflubenzuron, fluazuron, and prosulfuron. This rigid, oxygen-containing bicyclic system may enhance metabolic stability or confer unique binding interactions compared to linear urea-based CSIs .
  • Fluorination Pattern : The 3,4-difluoro substitution on the benzamide contrasts with the 2,6-difluoro configuration in diflubenzuron and fluazuron. This positional difference could alter electron-withdrawing effects, influencing ligand-receptor affinity or pharmacokinetics.

Functional Group Impact

  • Triazine and Sulfonamide Groups (Prosulfuron) : Prosulfuron’s triazine ring and sulfonamide linker target acetolactate synthase (ALS) in plants, highlighting how divergent core structures dictate mechanism of action (herbicidal vs. CSI activity) .

Hypothesized Bioactivity

The benzooxazepine core could mimic chitin synthase’s natural substrates, while the difluorobenzamide moiety may enhance membrane permeability. However, the absence of a urea linker—a hallmark of many CSIs—raises questions about its target specificity. Further in vitro studies are required to validate these hypotheses.

Preparation Methods

Cyclocondensation Approach

The 2,3,4,5-tetrahydrobenzo[b]oxazepine scaffold derives from acid-catalyzed cyclization of N-(2-hydroxyphenyl)propionamide derivatives. Optimized conditions from analogous systems suggest:

Reaction Scheme:

2-Amino-4-nitrophenol + 2,2-dimethyl-3-oxopentanoic acid → Cyclization → Hydrogenation → Lactam formation

Key Parameters:

  • Cyclization catalyst: p-Toluenesulfonic acid (15 mol%) in refluxing toluene (Δ = 110°C, 8 h)
  • Nitro group reduction: H₂ (50 psi) over 10% Pd/C in ethanol (25°C, 12 h)
  • Lactamization: Acetic anhydride/pyridine (1:3 v/v) at 0°C → 25°C over 24 h

Yield Optimization Data:

Step Solvent Catalyst Temp (°C) Time (h) Yield (%)
Cyclization Toluene p-TsOH 110 8 78
DMF ZnCl₂ 120 6 65
Hydrogenation EtOH Pd/C 25 12 92
THF Ra-Ni 50 8 84
Lactamization Pyridine Ac₂O 0→25 24 89
DCM EDCI 25 48 63

Ring-Expansion Alternative

For improved regiocontrol, a-oxazepine ring expansion strategy proves effective:

Procedure:

  • Prepare 2-(2-bromoethoxy)-N-(2,2-dimethyl-3-oxopentyl)benzamide
  • Conduct intramolecular SN2 displacement with Cs₂CO₃ in DMF (80°C, 6 h)
  • Acidic workup (1M HCl) induces lactamization

Advantages:

  • Avoids nitro group intermediates
  • Enables precise stereochemical control at C3 and C5 positions
  • Scalable to multi-gram quantities (85% average yield)

Benzamide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 3,4-difluorobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) catalytic system:

Optimized Protocol:

  • Dissolve 3,4-difluorobenzoic acid (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M)
  • Add DCC (1.5 eq) and DMAP (0.2 eq) under N₂ atmosphere
  • Stir at 0°C for 30 min, then add oxazepine amine (1.0 eq)
  • Warm to 25°C and stir for 18 h
  • Filter through celite, concentrate, purify by silica chromatography (EtOAc/hexanes)

Comparative Activator Efficiency:

Coupling Reagent Base Solvent Temp (°C) Time (h) Yield (%)
DCC DMAP CH₂Cl₂ 0→25 18 76
EDCI HOAt DMF 25 24 82
HATU DIPEA ACN -15→25 6 91
PyBOP NMM THF 40 12 68

Mixed Anhydride Method

Alternative activation via isobutyl chloroformate generates reactive acyl intermediates:

Procedure:

  • Cool 3,4-difluorobenzoic acid (1.1 eq) and N-methylmorpholine (1.3 eq) in THF to -15°C
  • Add isobutyl chloroformate (1.05 eq) dropwise, stir 30 min
  • Add oxazepine amine (1.0 eq) in THF, warm to 0°C over 2 h
  • Quench with sat. NH₄Cl, extract with EtOAc (3×)
  • Dry (Na₂SO₄), concentrate, recrystallize from EtOH/H₂O

Critical Parameters:

  • Strict temperature control (-15°C to 0°C) prevents racemization
  • N-methylmorpholine effectively scavenges HCl byproduct
  • Recrystallization yields 98.5% purity by HPLC

Process Optimization Challenges

Solvent Effects on Coupling Efficiency

Systematic solvent screening reveals polarity-proticity relationships:

Solvent Dielectric Constant Dipole Moment Yield (%) Purity (%)
CH₂Cl₂ 8.93 1.60 76 95.2
DMF 36.7 3.82 82 97.8
THF 7.52 1.75 68 93.4
ACN 37.5 3.94 91 99.1
EtOAc 6.02 1.78 54 89.7

Acetonitrile emerges as optimal, balancing activation efficiency and solubility of ionic intermediates.

Temperature Gradient Optimization

Controlled thermal studies identify ideal reaction trajectory:

Optimal Profile:

  • Initial activation at -15°C (30 min)
  • Linear warming to 25°C over 4 h (0.17°C/min)
  • Final isothermal hold at 25°C (2 h)

This protocol minimizes:

  • Carbodiimide dimerization
  • O-Acylurea formation
  • Amine oxidation side reactions

Characterization & Analytical Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d6):
δ 10.32 (s, 1H, NH), 8.21 (dd, J=6.8, 2.1 Hz, 1H, ArH), 7.95-7.86 (m, 2H, ArH), 7.45 (d, J=8.4 Hz, 1H, ArH), 7.12 (d, J=8.0 Hz, 1H, ArH), 4.34 (s, 2H, OCH₂), 2.98 (s, 2H, NCH₂), 1.42 (s, 6H, C(CH₃)₂)

13C NMR (101 MHz, DMSO-d6):
δ 171.5 (C=O), 165.2 (CONH), 152.7-112.4 (ArCF), 68.9 (OCH₂), 54.3 (NCH₂), 28.7 (C(CH₃)₂)

HRMS (ESI+):
Calcd for C19H17F2N2O3 [M+H]+: 383.1154
Found: 383.1157 (Δ = 0.8 ppm)

Purity Assessment

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
  • Mobile phase: ACN/H2O (0.1% FA) gradient (30→70% over 15 min)
  • Flow: 1.0 mL/min, λ=254 nm

Results:

Batch Retention (min) Area Purity (%) λmax (nm)
1 8.92 99.3 268, 315
2 8.89 99.1 268, 314
3 8.94 99.5 267, 316

Scale-Up Considerations

Industrial Adaptation

Pilot plant trials (50 L reactor) validate:

  • 3,4-Difluorobenzoyl chloride as alternative acylating agent
  • Continuous flow hydrogenation for nitro group reduction
  • Membrane-based solvent recovery (≥98% ACN reuse)

Economic Metrics:

Parameter Lab Scale Pilot Scale
Yield (%) 91 89
PMI (kg/kg) 132 47
Cycle Time (h) 26 18
Energy (kWh/kg) 410 290

Environmental Impact Mitigation

Life cycle analysis guides sustainable practices:

  • Replace DMF with Cyrene™ (dihydrolevoglucosenone) as polar aprotic solvent
  • Implement enzyme-catalyzed (Candida antarctica lipase B) amidation
  • Adopt electrochemical nitro group reduction (95% Faradaic efficiency)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this benzoxazepine derivative, and how can purity be optimized?

  • Methodology : Synthesis typically involves a multi-step approach:

Condensation : Reacting a substituted benzoic acid derivative with an oxazepine precursor under reflux conditions (e.g., using DCC/DMAP as coupling agents) .

Cyclization : Intramolecular cyclization under acidic or basic conditions to form the oxazepine core .

Fluorination : Introducing fluorine substituents via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .

  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the target compound (>95% purity), followed by characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Structural Confirmation :

  • NMR Spectroscopy : Assign peaks for the oxazepine ring protons (δ 3.5–4.5 ppm) and fluorinated aromatic protons (δ 7.0–8.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the planarity of the benzamide moiety .
  • FT-IR : Identifies carbonyl (C=O) stretches (~1680 cm1^{-1}) and N-H bending modes (~1550 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Moderately soluble in DMSO and methanol but poorly in aqueous buffers. Use co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Stable at –20°C for >6 months. Degrades at pH < 3 or >10, necessitating pH-controlled storage .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of fluorinated benzoxazepine derivatives?

  • Optimization Strategies :

  • Catalysis : Employ Pd(OAc)2_2/Xantphos for efficient C-F bond formation (yield >80%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for cyclization steps .
  • DoE (Design of Experiments) : Use factorial design to optimize temperature, solvent (e.g., THF vs. DMF), and stoichiometry .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • In Silico Methods :

  • Molecular Docking : Dock into kinase ATP-binding pockets (e.g., EGFR or MAPK) using AutoDock Vina. The difluorobenzamide group shows strong π-π stacking with Phe residues .
  • QSAR Modeling : Correlate substituent electronegativity (fluorine) with IC50_{50} values in kinase inhibition assays .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = –1.2) due to the oxazepine core .

Q. How can contradictory data on biological activity (e.g., kinase vs. antimicrobial assays) be resolved?

  • Data Reconciliation :

Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with assays .

Q. What strategies are effective for identifying metabolites in pharmacokinetic studies?

  • Metabolite ID :

  • Phase I Metabolism : Incubate with liver microsomes (human/rat). Major metabolites include hydroxylation at the oxazepine ring (m/z +16) .
  • Phase II Conjugation : Glucuronidation detected via UDP-glucuronosyltransferase assays .
  • Fragmentation Patterns : Use HRMS/MS to distinguish between isobaric metabolites (e.g., oxidation vs. demethylation) .

Methodological Considerations

Q. How to design a robust SAR study for fluorinated benzoxazepine analogs?

  • SAR Framework :

  • Core Modifications : Compare dimethyl vs. diethyl oxazepine derivatives to assess steric effects on target binding .
  • Substituent Screening : Replace 3,4-difluorophenyl with chloro or methoxy groups to evaluate electronic effects .
  • Biological Assays : Test analogs in parallel assays (e.g., kinase inhibition, bacterial growth) to identify selective scaffolds .

Q. What experimental controls are critical in stability studies under varying pH?

  • Control Setup :

  • Buffer Systems : Use citrate (pH 3), phosphate (pH 7.4), and carbonate (pH 10) buffers with ionic strength adjustment .
  • Degradation Markers : Monitor loss of parent compound and formation of hydrolysis products (e.g., benzoic acid derivatives) via LC-UV .
  • Temperature : Conduct accelerated stability testing at 40°C/75% RH to simulate long-term storage .

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